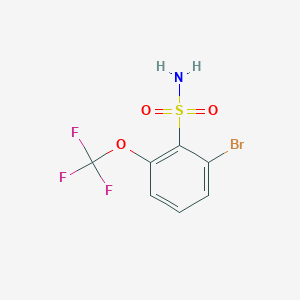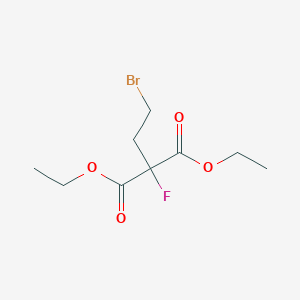
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester, also known as 3PTQ-CAME, is a synthetic compound that has been studied for its various applications in scientific research. It is a member of the quinoline carboxylic acid family and has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used in various scientific research applications. It has been used to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used to study the effects of various hormones on the body, such as cortisol.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR) family, which is responsible for many physiological processes in the body. It is also believed to interact with other receptor families, such as the serotonin receptor family.
Biochemical and Physiological Effects
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been studied for its biochemical and physiological effects on the body. It has been found to have a variety of effects on the body, including an anti-inflammatory effect, an anti-cancer effect, an anti-depressant effect, and an anti-oxidant effect. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize. Additionally, it is relatively non-toxic and has been found to have a variety of beneficial effects on the body. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, so it is important to use caution when using 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester. One potential direction is to further study its effects on the body and its potential therapeutic applications. Additionally, it could be used to further study the effects of various environmental toxins on the body and to develop new methods for reducing the risk of environmental toxicity. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to study the effects of various hormones on the body and to develop new methods for regulating hormone levels. Finally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to develop new methods for treating various diseases and conditions, such as cancer and depression.
Métodos De Síntesis
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester can be synthesized using a variety of methods. One common method is the reaction of 3-phenyl-2-trifluoromethyl-7-quinolinecarboxylic acid with methyl ester. This reaction is conducted at room temperature in an inert atmosphere, such as nitrogen or argon, and yields the desired product. The reaction can also be conducted in a solvent, such as ethanol, to improve the yield.
Propiedades
IUPAC Name |
methyl 3-phenyl-2-(trifluoromethyl)quinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-24-17(23)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18(19,20)21)22-15(12)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMJOXAQPYJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)



![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)


